N,N-DI-(M-Trifluoromethylphenyl)urea N,N-DI-(M-Trifluoromethylphenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13862155
InChI: InChI=1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)23(13(22)24)12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,24)
SMILES: C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)N)C(F)(F)F
Molecular Formula: C15H10F6N2O
Molecular Weight: 348.24 g/mol

N,N-DI-(M-Trifluoromethylphenyl)urea

CAS No.:

Cat. No.: VC13862155

Molecular Formula: C15H10F6N2O

Molecular Weight: 348.24 g/mol

* For research use only. Not for human or veterinary use.

N,N-DI-(M-Trifluoromethylphenyl)urea -

Specification

Molecular Formula C15H10F6N2O
Molecular Weight 348.24 g/mol
IUPAC Name 1,1-bis[3-(trifluoromethyl)phenyl]urea
Standard InChI InChI=1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)23(13(22)24)12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,24)
Standard InChI Key RBUUBEZZGYZFAZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)N)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)N)C(F)(F)F

Introduction

Structural and Chemical Identity

Molecular Architecture

N,N'-Di-(m-trifluoromethylphenyl)urea consists of a urea backbone (NH2CONH2\text{NH}_2\text{CONH}_2) where both amine groups are substituted with m-trifluoromethylphenyl rings. The trifluoromethyl (-CF3\text{-CF}_3) groups at the meta position introduce steric bulk and electron-withdrawing effects, influencing the compound’s reactivity and stability. The IUPAC Standard InChIKey (ASUCRFVOBIZQSN-UHFFFAOYSA-N) and CAS Registry Number (403-96-3) provide unambiguous identifiers for this compound .

Synthesis and Decomposition Pathways

Thermal Decomposition

The compound undergoes thermal dissociation in the solid phase, as demonstrated by Chimishkyan et al. (1984). The reaction:

C15H10F6N2OC8H4F3NO+C7H6F3N\text{C}_{15}\text{H}_{10}\text{F}_6\text{N}_2\text{O} \rightarrow \text{C}_8\text{H}_4\text{F}_3\text{NO} + \text{C}_7\text{H}_6\text{F}_3\text{N}

has an enthalpy change (ΔrH\Delta_rH^\circ) of 195.2±6.1kJ/mol195.2 \pm 6.1 \, \text{kJ/mol} under equilibrium conditions . This exothermic decomposition suggests limited thermal stability, necessitating cautious handling in high-temperature applications.

Physicochemical Properties

Thermodynamic Properties

Calculated thermodynamic properties from Joback’s method include:

PropertyValueUnitsSource
Standard Gibbs Energy (ΔfG\Delta_fG^\circ)-832.34kJ/molJoback
Enthalpy of Formation (ΔfH\Delta_fH^\circ)-1102.61kJ/molJoback
Boiling Point (TboilT_{\text{boil}})749.29KJoback
Heat Capacity (Cp,gasC_{p,\text{gas}})594.34–649.58J/mol·KJoback

These values highlight the compound’s stability and high thermal resilience, though they are derived from computational models rather than experimental measurements .

Phase-Transition Enthalpies

The enthalpy of fusion (ΔfusH\Delta_{\text{fus}}H^\circ) is calculated as 37.36kJ/mol37.36 \, \text{kJ/mol}, while the enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}H^\circ) is 66.98kJ/mol66.98 \, \text{kJ/mol} . These metrics are critical for industrial processing, such as crystallization or distillation.

Reaction Thermodynamics and Kinetics

Enthalpy of Dissociation

As noted in Section 2.1, the solid-phase dissociation enthalpy (ΔrH\Delta_rH^\circ) of 195.2kJ/mol195.2 \, \text{kJ/mol} underscores the energy required to break the urea C–N bonds. This value aligns with trends observed in substituted ureas, where electron-withdrawing groups like -CF3\text{-CF}_3 increase bond dissociation energies .

Heat Capacity Dependence on Temperature

The gas-phase heat capacity (Cp,gasC_{p,\text{gas}}) varies with temperature, increasing from 594.34J/mol\cdotpK594.34 \, \text{J/mol·K} at 749.29K749.29 \, \text{K} to 649.58J/mol\cdotpK649.58 \, \text{J/mol·K} at 956.43K956.43 \, \text{K} . This dependence reflects the contribution of vibrational and rotational modes at elevated temperatures.

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